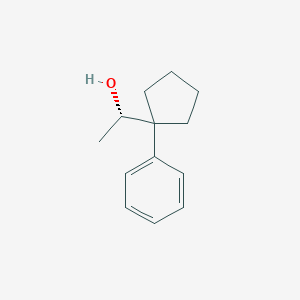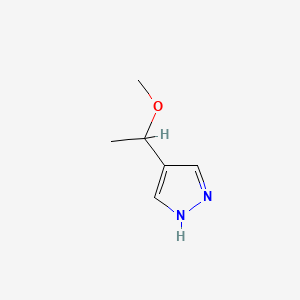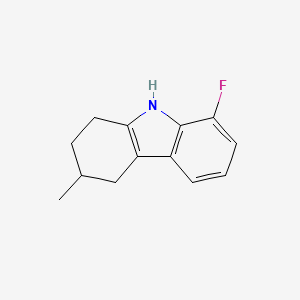![molecular formula C11H10F6O B13560049 (2S)-1-[3,5-bis(trifluoromethyl)phenyl]propan-2-ol](/img/structure/B13560049.png)
(2S)-1-[3,5-bis(trifluoromethyl)phenyl]propan-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S)-1-[3,5-bis(trifluoromethyl)phenyl]propan-2-ol is a chiral alcohol compound characterized by the presence of two trifluoromethyl groups attached to a phenyl ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-1-[3,5-bis(trifluoromethyl)phenyl]propan-2-ol typically involves the reduction of the corresponding ketone, 3,5-bis(trifluoromethyl)acetophenone, using chiral reducing agents to achieve the desired stereochemistry. Common reducing agents include borane complexes and chiral oxazaborolidine catalysts. The reaction is usually carried out under anhydrous conditions to prevent the formation of side products.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems have been employed to facilitate the direct introduction of functional groups into organic compounds, providing a more sustainable and scalable approach compared to traditional batch processes .
Analyse Des Réactions Chimiques
Types of Reactions
(2S)-1-[3,5-bis(trifluoromethyl)phenyl]propan-2-ol undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form the corresponding ketone.
Reduction: Further reduction can lead to the formation of the corresponding alkane.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include chromium trioxide and pyridinium chlorochromate.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenation reactions often employ reagents such as bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: 3,5-bis(trifluoromethyl)acetophenone
Reduction: 3,5-bis(trifluoromethyl)phenylpropane
Substitution: Various halogenated derivatives of the phenyl ring
Applications De Recherche Scientifique
(2S)-1-[3,5-bis(trifluoromethyl)phenyl]propan-2-ol has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe for studying enzyme-substrate interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antiviral activities.
Industry: Utilized in the development of advanced materials, such as fluorinated polymers and coatings
Mécanisme D'action
The mechanism of action of (2S)-1-[3,5-bis(trifluoromethyl)phenyl]propan-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl groups enhance the compound’s lipophilicity, facilitating its penetration through biological membranes. The chiral center allows for selective binding to target sites, potentially leading to stereospecific biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- (2S)-2-[3,5-bis(trifluoromethyl)phenyl]piperidine
- 3,5-bis(trifluoromethyl)acetophenone
- N,N′-bis[3,5-bis(trifluoromethyl)phenyl]thiourea
Uniqueness
(2S)-1-[3,5-bis(trifluoromethyl)phenyl]propan-2-ol is unique due to its specific stereochemistry and the presence of two trifluoromethyl groups, which impart distinct physicochemical properties. These features make it particularly valuable in asymmetric synthesis and as a versatile intermediate in the preparation of various fluorinated compounds .
Propriétés
Formule moléculaire |
C11H10F6O |
|---|---|
Poids moléculaire |
272.19 g/mol |
Nom IUPAC |
(2S)-1-[3,5-bis(trifluoromethyl)phenyl]propan-2-ol |
InChI |
InChI=1S/C11H10F6O/c1-6(18)2-7-3-8(10(12,13)14)5-9(4-7)11(15,16)17/h3-6,18H,2H2,1H3/t6-/m0/s1 |
Clé InChI |
FNWIBQBQHAEDEO-LURJTMIESA-N |
SMILES isomérique |
C[C@@H](CC1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)O |
SMILES canonique |
CC(CC1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-[(2R,6S)-6-(2-methoxy-2-oxoethyl)-4-oxooxan-2-yl]acetic acid](/img/structure/B13559998.png)







![Tert-butyl [1-(4-methoxyphenyl)-1-methyl-2-oxoethyl]carbamate](/img/structure/B13560033.png)



